
5-(1-Tosylpiperidin-2-yl)pyridine-2(1H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-Tosylpiperidin-2-yl)pyridine-2(1H)-thione is a complex organic compound that features a piperidine ring, a pyridine ring, and a tosyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Tosylpiperidin-2-yl)pyridine-2(1H)-thione typically involves multi-step organic reactions. One common method includes the tosylation of piperidine, followed by the introduction of the pyridine-2(1H)-thione moiety. The reaction conditions often require the use of strong bases, solvents like dichloromethane, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
5-(1-Tosylpiperidin-2-yl)pyridine-2(1H)-thione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The tosyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or alcohols can be used to replace the tosyl group.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Research indicates that compounds similar to 5-(1-Tosylpiperidin-2-yl)pyridine-2(1H)-thione exhibit various biological activities, including:
- Antimicrobial Activity: The compound has shown potential as an antibacterial agent against various pathogens. Studies suggest that its structural motifs facilitate interactions with microbial targets, enhancing its efficacy .
- Anti-inflammatory Properties: Derivatives of this compound have been evaluated for their ability to inhibit inflammatory pathways, making them candidates for treating conditions like asthma and arthritis .
Case Studies
-
Antibacterial Evaluation:
A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against resistant strains of bacteria. The mechanism was attributed to the compound's ability to disrupt bacterial cell wall synthesis. -
Lipoxygenase Inhibition:
Compounds derived from this thione have been investigated as lipoxygenase inhibitors, which are crucial in the biosynthesis of leukotrienes associated with inflammatory diseases. Molecular docking studies indicated strong binding affinities, suggesting potential therapeutic applications in treating inflammatory disorders .
Therapeutic Applications
The unique combination of functionalities in this compound opens avenues for various therapeutic applications:
Application Area | Description |
---|---|
Antimicrobial Agents | Potential use as antibiotics against resistant bacterial strains. |
Anti-inflammatory Drugs | Candidates for treating inflammatory diseases through lipoxygenase inhibition. |
Enzyme Inhibitors | Investigated for their ability to inhibit specific enzymes involved in disease processes. |
Mechanism of Action
The mechanism of action of 5-(1-Tosylpiperidin-2-yl)pyridine-2(1H)-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-(1-Tosylpiperidin-2-yl)pyridine-2(1H)-one
- 5-(1-Tosylpiperidin-2-yl)pyridine-2(1H)-amine
- 5-(1-Tosylpiperidin-2-yl)pyridine-2(1H)-methanol
Uniqueness
5-(1-Tosylpiperidin-2-yl)pyridine-2(1H)-thione is unique due to its thione group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
5-(1-Tosylpiperidin-2-yl)pyridine-2(1H)-thione, with CAS number 1352528-93-8, is a compound of significant interest due to its potential biological activities. This thione derivative integrates a piperidine moiety with a pyridine thione structure, which may contribute to its pharmacological properties. This article reviews the biological activity associated with this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.
- Molecular Formula : C17H20N2O2S2
- Molecular Weight : 348.48 g/mol
- CAS Number : 1352528-93-8
Synthesis
The synthesis of this compound typically involves the reaction of pyridine derivatives with tosylated piperidines under specific conditions. The process can be optimized for yield and purity using various solvents and catalysts.
Research indicates that compounds containing the pyridine-thione structure may exhibit a range of biological activities, including:
- Antimicrobial Activity : Several studies have demonstrated that thiones possess antimicrobial properties. For instance, derivatives similar to this compound have shown efficacy against various bacterial strains, suggesting potential use in treating infections.
- Anticancer Properties : Thiones have been investigated for their anticancer effects. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth through modulation of signaling pathways.
- Enzyme Inhibition : Compounds like this compound may act as inhibitors for specific enzymes related to inflammatory processes, such as lipoxygenase. This inhibition can lead to reduced production of pro-inflammatory mediators.
Case Studies
A notable study conducted by Najjari et al. (2018) synthesized various heteroaryl derivatives and evaluated their lipoxygenase inhibitory activity. Although not directly involving this compound, the findings suggest that similar compounds can effectively inhibit lipoxygenase with IC50 values ranging from 100 to 179 µM compared to quercetin (IC50 = 58.5 µM) as a standard inhibitor .
Data Table: Biological Activities
Activity Type | Mechanism | Reference |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | Najjari et al., 2018 |
Anticancer | Induction of apoptosis | Various studies |
Enzyme Inhibition | Lipoxygenase inhibition | Najjari et al., 2018 |
Properties
Molecular Formula |
C17H20N2O2S2 |
---|---|
Molecular Weight |
348.5 g/mol |
IUPAC Name |
5-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]-1H-pyridine-2-thione |
InChI |
InChI=1S/C17H20N2O2S2/c1-13-5-8-15(9-6-13)23(20,21)19-11-3-2-4-16(19)14-7-10-17(22)18-12-14/h5-10,12,16H,2-4,11H2,1H3,(H,18,22) |
InChI Key |
HWEVVRHKWYRLOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C3=CNC(=S)C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.